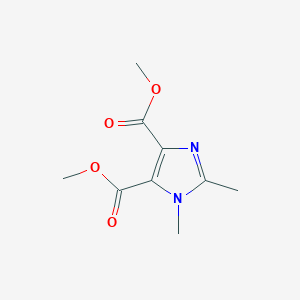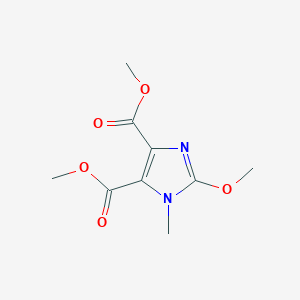![molecular formula C10H10N4O3 B3216274 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine CAS No. 1171422-24-4](/img/structure/B3216274.png)
2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine
Descripción general
Descripción
2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine is a chemical compound that belongs to the pyridine family. It is also known as MNP and has the molecular formula C9H8N4O3. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine is not fully understood. However, it has been proposed that it exerts its biological activity through the inhibition of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine depend on its specific application. In medicinal chemistry, it has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. In material science, it has been used to improve the electronic and optical properties of polymers and organic semiconductors. In organic synthesis, it has been used to introduce nitrogen-containing heterocycles into organic molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine in lab experiments include its high yield of synthesis, its versatility as a reagent, and its potential for multiple applications. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases. In material science, the development of new functionalized polymers and organic semiconductors using this compound as a building block is an area of interest. In organic synthesis, the exploration of new reaction pathways and the synthesis of novel heterocyclic compounds using this reagent is an area of active research.
Aplicaciones Científicas De Investigación
2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine has shown promising results in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of several diseases such as cancer, inflammation, and neurological disorders. In material science, it has been used as a building block for the synthesis of functionalized polymers and organic semiconductors. In organic synthesis, it has been used as a versatile reagent for the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methoxy]-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-13-6-8(4-12-13)7-17-10-3-2-9(5-11-10)14(15)16/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZBFIZGXKUXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-pyrazol-4-yl)methoxy]-5-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-(methylthio)benzo[d]thiazol-6-yl)pyrazine-2-carboxamide](/img/structure/B3216215.png)




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216263.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B3216267.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216285.png)

